molecular formula C13H14ClF3O3 B7991087 4-Chloro-3-[2-(1,3-dioxan-2-yl)ethoxy]benzotrifluoride

4-Chloro-3-[2-(1,3-dioxan-2-yl)ethoxy]benzotrifluoride

Cat. No.: B7991087
M. Wt: 310.69 g/mol
InChI Key: IUMPIYVCUAROST-UHFFFAOYSA-N
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Description

4-Chloro-3-[2-(1,3-dioxan-2-yl)ethoxy]benzotrifluoride is a chemical compound that belongs to the class of halogenated benzenes It features a trifluoromethyl group, a chloro substituent, and an ethoxy group linked to a 1,3-dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-[2-(1,3-dioxan-2-yl)ethoxy]benzotrifluoride typically involves the following steps:

    Formation of the 1,3-Dioxane Ring: The 1,3-dioxane ring can be synthesized through the acid-catalyzed reaction of ethylene glycol with formaldehyde.

    Ether Formation: The ethoxy group is introduced by reacting the 1,3-dioxane with an appropriate alkylating agent.

    Halogenation: The chloro substituent is introduced via halogenation of the benzene ring.

    Trifluoromethylation: The trifluoromethyl group is added using a trifluoromethylating reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-[2-(1,3-dioxan-2-yl)ethoxy]benzotrifluoride can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, affecting the functional groups attached to the benzene ring.

    Hydrolysis: The ethoxy group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Hydrolysis: Formation of alcohols and corresponding acids.

Scientific Research Applications

4-Chloro-3-[2-(1,3-dioxan-2-yl)ethoxy]benzotrifluoride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use in studying the effects of halogenated compounds on biological systems.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the development of new materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 4-Chloro-3-[2-(1,3-dioxan-2-yl)ethoxy]benzotrifluoride depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, affecting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-[2-(1,3-dioxan-2-yl)ethoxy]benzene
  • 4-Chloro-3-[2-(1,3-dioxan-2-yl)ethoxy]benzotrifluoride
  • This compound

Uniqueness

This compound is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[2-[2-chloro-5-(trifluoromethyl)phenoxy]ethyl]-1,3-dioxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClF3O3/c14-10-3-2-9(13(15,16)17)8-11(10)18-7-4-12-19-5-1-6-20-12/h2-3,8,12H,1,4-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUMPIYVCUAROST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)CCOC2=C(C=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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